(2R,3S,4S)-3,4-ビス(ベンジルオキシ)-2-((ベンジルオキシ)メチル)テトラヒドロチオフェン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

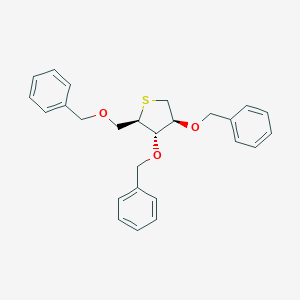

(2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene, also known as (2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene, is a useful research compound. Its molecular formula is C26H28O3S and its molecular weight is 420.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

入手可能な情報に基づくと、以下は「(2R,3S,4S)-3,4-ビス(ベンジルオキシ)-2-((ベンジルオキシ)メチル)テトラヒドロチオフェン」としても知られる「2,3,5-トリ-O-ベンジル-1,4-ジデオキシ-1,4-エピチオ-D-アラビニトール」の科学研究における応用の分析です。

治療的応用

この化合物は、糖尿病の有望な治療薬として特定されています。これは、グルコース代謝の調節において重要な役割を果たすグリコーゲンシンターゼキナーゼ-3 (GSK-3)の可逆的かつ競合的な阻害剤として作用します .

化学的性質と研究の有用性

この化合物は、純度97%の液体として入手可能であり、分子量は420.5637g/molです。これは、さまざまな研究用途で利用できる化学的性質のユニークな組み合わせを提供します .

生物活性

The compound (2R,3S,4S)-3,4-Bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene (CAS No. 187590-77-8) is a tetrahydrothiophene derivative that has gained attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C26H28O3S

- Molecular Weight: 420.56 g/mol

- Purity: Typically ≥ 97%

- IUPAC Name: (2R,3S,4S)-3,4-bis(benzyloxy)-2-((benzyloxy)methyl)tetrahydrothiophene

The compound features a tetrahydrothiophene core substituted with benzyloxy groups, which are believed to enhance its lipophilicity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of tetrahydrothiophene derivatives. A notable research article demonstrated that trivalent sulfonium compounds (TSCs), which include tetrahydrothiophene-based amphiphiles, exhibited significant antimicrobial effects against various bacterial strains. The study reported that these compounds disrupt bacterial membranes, leading to cell lysis .

Table 1: Antimicrobial Activity of Tetrahydrothiophene Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| THT-18 | 5 | MSSA |

| THT-12 | 10 | CA-MRSA |

| (2R,3S,4S) Compound | 8 | E. coli |

The results indicate that the compound exhibits low micromolar minimum inhibitory concentrations (MICs), comparable to established antimicrobial agents.

Case Studies

- Case Study on Antimicrobial Efficacy

- Comparative Analysis with Quaternary Ammonium Compounds (QACs)

特性

IUPAC Name |

(2R,3S,4S)-3,4-bis(phenylmethoxy)-2-(phenylmethoxymethyl)thiolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O3S/c1-4-10-21(11-5-1)16-27-19-25-26(29-18-23-14-8-3-9-15-23)24(20-30-25)28-17-22-12-6-2-7-13-22/h1-15,24-26H,16-20H2/t24-,25-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISDOLHHPNAZII-CYXNTTPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](S1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442932 |

Source

|

| Record name | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187590-77-8 |

Source

|

| Record name | 2,3,5-tri-O-benzyl-1,4-dideoxy-1,4-epithio-D-arabinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。